molecular formula C23H18BrFN2O3 B11479883 5-[1-(3-Bromophenoxy)ethyl]-3-{4-[(3-fluorobenzyl)oxy]phenyl}-1,2,4-oxadiazole

5-[1-(3-Bromophenoxy)ethyl]-3-{4-[(3-fluorobenzyl)oxy]phenyl}-1,2,4-oxadiazole

Cat. No.: B11479883
M. Wt: 469.3 g/mol
InChI Key: KOSGOMLZSMWHIG-UHFFFAOYSA-N
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Description

5-[1-(3-BROMOPHENOXY)ETHYL]-3-{4-[(3-FLUOROPHENYL)METHOXY]PHENYL}-1,2,4-OXADIAZOLE is a complex organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[1-(3-BROMOPHENOXY)ETHYL]-3-{4-[(3-FLUOROPHENYL)METHOXY]PHENYL}-1,2,4-OXADIAZOLE typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:

    Formation of the Bromophenoxy Intermediate: The synthesis begins with the preparation of the bromophenoxy intermediate. This is achieved by reacting 3-bromophenol with an appropriate alkylating agent under basic conditions to form 3-bromophenoxyalkane.

    Formation of the Fluorophenyl Intermediate: In parallel, 3-fluorophenol is reacted with a suitable alkylating agent to form the 3-fluorophenylalkane intermediate.

    Cyclization to Form Oxadiazole Ring: The two intermediates are then subjected to cyclization reactions in the presence of a suitable dehydrating agent, such as phosphorus oxychloride (POCl3), to form the oxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, automated synthesis platforms, and advanced purification techniques such as column chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the bromophenoxy and fluorophenyl groups, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed on the oxadiazole ring, potentially leading to the formation of dihydro-oxadiazole derivatives.

    Substitution: The bromine and fluorine atoms in the compound make it susceptible to nucleophilic substitution reactions, where these atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions include various substituted oxadiazoles, dihydro-oxadiazoles, and oxidized derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

5-[1-(3-BROMOPHENOXY)ETHYL]-3-{4-[(3-FLUOROPHENYL)METHOXY]PHENYL}-1,2,4-OXADIAZOLE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-[1-(3-BROMOPHENOXY)ETHYL]-3-{4-[(3-FLUOROPHENYL)METHOXY]PHENYL}-1,2,4-OXADIAZOLE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with various enzymes and receptors, potentially inhibiting or activating their functions.

    Pathways Involved: It may modulate signaling pathways involved in cell proliferation, apoptosis, and immune response, contributing to its biological activities.

Comparison with Similar Compounds

Similar Compounds

  • 5-[1-(3-CHLOROPHENOXY)ETHYL]-3-{4-[(3-FLUOROPHENYL)METHOXY]PHENYL}-1,2,4-OXADIAZOLE
  • 5-[1-(3-IODOPHENOXY)ETHYL]-3-{4-[(3-FLUOROPHENYL)METHOXY]PHENYL}-1,2,4-OXADIAZOLE
  • 5-[1-(3-METHOXYPHENOXY)ETHYL]-3-{4-[(3-FLUOROPHENYL)METHOXY]PHENYL}-1,2,4-OXADIAZOLE

Uniqueness

The presence of the bromophenoxy and fluorophenyl groups in 5-[1-(3-BROMOPHENOXY)ETHYL]-3-{4-[(3-FLUOROPHENYL)METHOXY]PHENYL}-1,2,4-OXADIAZOLE imparts unique chemical properties, such as enhanced reactivity and potential biological activities, distinguishing it from similar compounds.

Properties

Molecular Formula

C23H18BrFN2O3

Molecular Weight

469.3 g/mol

IUPAC Name

5-[1-(3-bromophenoxy)ethyl]-3-[4-[(3-fluorophenyl)methoxy]phenyl]-1,2,4-oxadiazole

InChI

InChI=1S/C23H18BrFN2O3/c1-15(29-21-7-3-5-18(24)13-21)23-26-22(27-30-23)17-8-10-20(11-9-17)28-14-16-4-2-6-19(25)12-16/h2-13,15H,14H2,1H3

InChI Key

KOSGOMLZSMWHIG-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NC(=NO1)C2=CC=C(C=C2)OCC3=CC(=CC=C3)F)OC4=CC(=CC=C4)Br

Origin of Product

United States

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